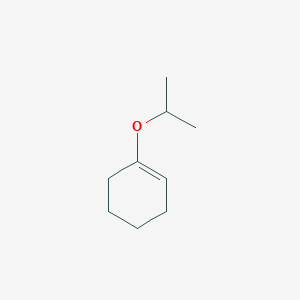









|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(C)C)(OC(C)C)O[CH:10]([CH3:12])[CH3:11].C(O)(C)C.O.S([O-])(O)(=O)=O.[Na+]>>[CH:10]([O:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1)([CH3:12])[CH3:11] |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
196.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
390.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
sodium hydrogensulfate monohydrate
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.S(=O)(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The reaction was exothermic and upon addition of the catalyst
|
|
Type
|
CUSTOM
|
|
Details
|
rose to 35° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
ADDITION
|
|
Details
|
dropped to less than 2%
|
|
Type
|
DISTILLATION
|
|
Details
|
The isopropanol and isopropyl formate were distilled off under reduced pressure until the reaction mixture's temperature
|
|
Type
|
CUSTOM
|
|
Details
|
a maximum of 100° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove sodium hydrogensulfate monohydrate (recovered)
|
|
Type
|
ADDITION
|
|
Details
|
by adding 0.8 gram of potassium iso-propoxide
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted cyclohexanone
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |